Thiphenamil hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

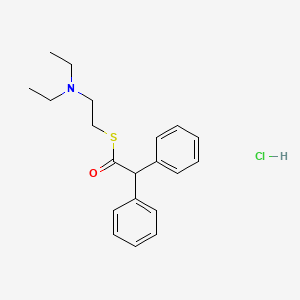

S-[2-(diethylamino)ethyl] 2,2-diphenylethanethioate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NOS.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14,19H,3-4,15-16H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWKCFGWAWRHDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82-99-5 (Parent) | |

| Record name | Thiphenamil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30203284 | |

| Record name | Thiphenamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-68-5 | |

| Record name | Benzeneethanethioic acid, α-phenyl-, S-[2-(diethylamino)ethyl] ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=548-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiphenamil hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiphenamil hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30203284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | S-[2-(diethylamino)ethyl] α-phenylbenzeneethanethioate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIPHENAMIL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OQ4SP44R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Early Research of Thiphenamil Hydrochloride

Inception and Initial Pharmacological Investigations of Thiphenamil (B1203283) Hydrochloride

Thiphenamil, also known by the brand name Trocinate, was first synthesized in the 1950s. regulations.gov Early research focused on its potential as an antispasmodic agent, a drug that can relieve spasms of involuntary muscles. regulations.gov Initial pharmacological studies indicated that Thiphenamil possesses local anesthetic activity and functions by inhibiting muscle contraction. ncats.io These early investigations explored its effects on various smooth muscle tissues, including those in the gastrointestinal and urinary tracts. regulations.gov

One of the initial clinical studies, conducted in 1949, reported favorable outcomes in patients with a range of gastrointestinal issues, such as peptic ulcers and gastroenteritis. regulations.gov Furthermore, early animal studies revealed a relatively low toxicity profile for the compound. regulations.gov These foundational investigations established Thiphenamil as a compound with potential therapeutic applications in conditions characterized by smooth muscle spasms.

Evolution of Research Perspectives on Thiphenamil Hydrochloride's Spasmolytic Activity

Over time, research into this compound's spasmolytic activity has become more nuanced. While initially promoted for its direct antispasmodic effects with minimal anticholinergic action, later evaluations have sought to better understand its precise mechanisms. regulations.gov The manufacturer's claim of a direct effect on muscle spasm, distinct from the action of anticholinergic drugs, has been a recurring theme in its history. regulations.gov

Comparative Historical Studies of this compound with Other Antispasmodic Agents (e.g., Trasentine, Papaverine)

Historically, the therapeutic efficacy and mechanism of action of this compound have been contextualized through comparisons with other antispasmodic agents like Papaverine (B1678415). ncats.io Research has been conducted to compare the relaxation mechanisms of Thiphenamil and Papaverine on isolated human corpus cavernosum tissue. ncats.iostanford.edu These studies found that both compounds inhibited muscle contractions induced by high potassium in a dose-dependent manner. ncats.io

The pD'2 values, which indicate the potency of a drug, were found to be 4.77 for Papaverine and 4.58 for Thiphenamil, suggesting comparable relaxing effects on this specific tissue. ncats.io The proposed mechanism for both drugs involves the inhibition of extracellular calcium influx and the release or storage of intracellular calcium. ncats.io While specific comparative data with Trasentine is less detailed in the provided search results, the comparisons with Papaverine have been instrumental in characterizing the pharmacological profile of Thiphenamil as a direct-acting smooth muscle relaxant. ncats.ioepdf.pub

| Compound | pD'2 Value (on isolated human corpus cavernosum) | Primary Investigated Mechanism of Action |

| Thiphenamil | 4.58 +/- 0.13 ncats.io | Inhibition of extracellular Ca2+ influx and intracellular Ca2+ release/storage ncats.io |

| Papaverine | 4.77 +/- 0.20 ncats.io | Inhibition of extracellular Ca2+ influx and intracellular Ca2+ release/storage ncats.io |

Synthetic Methodologies and Structural Research of Thiphenamil Hydrochloride

Established Synthetic Pathways for Thiphenamil (B1203283) Hydrochloride

The traditional synthesis of thiphenamil hydrochloride is a multi-step process that involves the initial formation of the free base, thiphenamil, followed by its conversion into the more stable hydrochloride salt.

The synthesis of the thiphenamil base typically involves the reaction of diphenylacetyl chloride with 2-(diethylamino)ethanol. This esterification reaction forms the core structure of the thiphenamil molecule. An alternative established pathway involves the reaction of N,N-diphenylcarbamoyl chloride with 2-mercapto-N,N-diethylethamine to produce a structural analogue, highlighting the modularity of synthesizing such compounds. theswissbay.ch

A common laboratory-scale synthesis can be represented by the following reaction scheme:

Reaction Scheme: Formation of Thiphenamil Base

| Reactant 1 | Reactant 2 | Product |

| Diphenylacetyl chloride | 2-(Diethylamino)ethanethiol | Thiphenamil (Base) |

This reaction is typically carried out in an appropriate solvent and may require a base to neutralize the hydrochloric acid produced as a byproduct. The choice of reactants and conditions is crucial for achieving a good yield of the desired ester.

Once the thiphenamil base is synthesized and purified, it is converted to its hydrochloride salt. This is a standard procedure in pharmaceutical chemistry to improve the stability, solubility, and handling properties of the compound. The process involves dissolving the free base in a suitable organic solvent, such as ethanol (B145695) or ether, and then treating it with a solution of hydrochloric acid. The this compound then precipitates out of the solution and can be collected by filtration.

The reaction for the salt formation is a simple acid-base reaction:

Thiphenamil (Base) + HCl → this compound

The resulting crystalline solid is the final active pharmaceutical ingredient. Data from 1968 listed this compound among other synthetic organic chemicals produced in the United States, indicating its established manufacturing presence at the time. usitc.gov

Formation of the Thiphenamil Base

Novel Synthetic Approaches to this compound

Research has been directed towards developing more efficient and environmentally friendly methods for synthesizing this compound.

Exploration of this compound Analogues and Derivatives

The development of analogues and derivatives of existing pharmaceutical compounds is a cornerstone of medicinal chemistry. The goal is to discover new entities with improved properties.

The primary rationale for designing and synthesizing analogues of compounds like thiphenamil is to enhance therapeutic efficacy and reduce adverse effects. nih.gov By systematically altering the chemical structure, chemists can explore the structure-activity relationship (SAR), which provides insights into how different parts of the molecule interact with its biological target. researchgate.net

For thiophene-containing compounds, a class to which thiphenamil is related, structural modifications are made to develop novel analogues with potentially greater efficacy and fewer side effects. nih.gov Common strategies for creating derivatives include:

Substitution Pattern Modification: Introducing or changing substituents on the aromatic rings can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its binding affinity and metabolic stability. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) can lead to improved pharmacological properties. For example, the thiophene (B33073) ring itself can be considered a bioisostere of a benzene (B151609) ring.

Scaffold Hopping: Replacing the core molecular scaffold with a different one while maintaining the key binding elements can lead to entirely new classes of compounds with potentially different intellectual property landscapes and improved drug-like properties.

These synthetic explorations are crucial for the continuous development of new and improved therapeutic agents. mdpi.com

Impact of Chemical Modifications on Receptor Interactions and Pharmacological Profiles

Thiphenamil's primary pharmacological identity is that of a direct-acting smooth muscle antispasmodic. researchgate.net It has been shown to inhibit contractions in various smooth muscle tissues. ncats.ioregulations.gov Its mechanism is distinguished from many other antispasmodics by its lack of significant anticholinergic or muscarinic activity, although some early evaluations classified it as a weak anticholinergic agent. researchgate.netregulations.govnih.gov The compound also exhibits local anesthetic properties. ncats.io

Chemical modifications to the thiphenamil scaffold can systematically alter these properties. The interaction between a ligand (the drug) and a receptor is governed by the ligand's chemical features, which dictate its affinity (how well it binds) and its intrinsic activity (whether it activates or inhibits the receptor). merckmanuals.com Even minor structural changes can profoundly affect these interactions. For instance, altering the bulkiness or electronic properties of a substituent group can change how the molecule fits into the receptor's binding pocket, potentially converting an agonist to an antagonist or altering its binding affinity. nih.gov

The core structure of thiphenamil consists of a diphenylthioacetic acid moiety connected via an ester linkage to a diethylaminoethyl group. Each of these components presents opportunities for modification to modulate its pharmacological profile.

Table 1: Potential Chemical Modifications of Thiphenamil and Their Theoretical Impact

| Structural Component | Type of Modification | Potential Impact on Receptor Interaction/Pharmacology |

|---|---|---|

| Diphenyl Rings | Substitution (e.g., adding halogen or hydroxyl groups) | Could alter lipophilicity and electronic interactions (pi-stacking, hydrogen bonding) within the receptor pocket, potentially increasing affinity or selectivity. |

| Thioester Group (-S-CO-) | Bioisosteric Replacement (e.g., with an ester, -O-CO-) | May change the bond angle, stability, and electronic nature of the linkage, affecting both pharmacokinetic hydrolysis and interaction with the receptor's active site. |

| Alkyl Chain (-CH₂-CH₂-) | Altering Length or Introducing Rigidity (e.g., cyclization) | Modifies the distance and spatial orientation between the ester and the amino group, which is often critical for optimal receptor fit. |

| **Terminal Amine (N(C₂H₅)₂) ** | Modification of Alkyl Groups (e.g., from diethyl to dimethyl or bulkier groups) | The basicity and steric bulk of the amine are crucial for ionic interactions with acidic amino acid residues in the receptor. Changes can significantly impact binding affinity. |

Research into the relaxation mechanisms of thiphenamil on isolated human corpus cavernosum provides insight into its functional effects at the tissue level. In these studies, thiphenamil inhibited high-potassium-induced contractions in a dose-dependent manner, suggesting an effect on calcium ion influx. ncats.io The potency of this effect is quantified by the pD'₂ value, which is the negative logarithm of the EC₅₀ value.

Table 2: Comparative Pharmacological Data on Smooth Muscle Relaxation

| Compound | Tissue | pD'₂ Value (mean +/- SEM) | Implied Mechanism |

|---|---|---|---|

| Thiphenamil | Human Corpus Cavernosum | 4.58 +/- 0.13 | Inhibition of extracellular Ca²⁺ influx and release/storage of intracellular Ca²⁺ ncats.io |

| Papaverine (B1678415) | Human Corpus Cavernosum | 4.77 +/- 0.20 | Inhibition of extracellular Ca²⁺ influx and release/storage of intracellular Ca²⁺ ncats.io |

Modifying thiphenamil to create derivatives could enhance this activity or introduce selectivity for different tissue types. For example, by altering functional groups, a new analogue might show increased potency for urinary tract smooth muscle over gastrointestinal muscle, thereby creating a more targeted therapeutic agent. While detailed studies on extensive chemical modifications of thiphenamil and their specific receptor interactions are not widely published, the principles of medicinal chemistry provide a clear framework for how such changes would modulate its pharmacological profile. biomedres.usfrontiersin.org

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Papaverine |

| Calcium (ion) |

Preclinical Pharmacological Investigations of Thiphenamil Hydrochloride

Mechanism of Action and Receptor Interactions of Thiphenamil (B1203283) Hydrochloride

The pharmacological effects of thiphenamil hydrochloride are attributed to a combination of mechanisms, primarily involving its interaction with muscarinic acetylcholine (B1216132) receptors and its influence on calcium ion dynamics in smooth muscle cells.

Competitive Antagonism at Muscarinic Acetylcholine Receptors

This compound functions as a muscarinic receptor antagonist, competitively blocking the action of acetylcholine at these receptors. nih.govwikipedia.org Muscarinic receptors are integral to the parasympathetic nervous system, which regulates a host of involuntary bodily functions, including smooth muscle contraction in various organs. nih.govhealthline.com By inhibiting acetylcholine's binding, thiphenamil disrupts parasympathetic nerve impulses, leading to smooth muscle relaxation. healthline.com This anticholinergic activity is a cornerstone of its antispasmodic effects. ncats.iodrugbank.com Studies have shown that antipsychotics with muscarinic antagonist properties, such as olanzapine (B1677200) and clozapine, increase acetylcholine release by blocking terminal muscarinic M2 autoreceptors, a mechanism that may share similarities with thiphenamil's action. nih.gov

Modulation of Smooth Muscle Contraction through Calcium Ion Flux Inhibition

The contraction of smooth muscle is critically dependent on the concentration of intracellular calcium ions ([Ca2+]i). nih.gov this compound exerts a significant portion of its relaxant effect by interfering with the processes that elevate [Ca2+]i.

Research indicates that thiphenamil inhibits the influx of extracellular calcium into smooth muscle cells. ncats.io This action is particularly directed at voltage-dependent calcium channels (VDCCs), which are primary conduits for calcium entry that triggers contraction. nih.govfrontiersin.org By blocking these channels, thiphenamil effectively reduces the amount of calcium entering the cell in response to depolarizing stimuli, thereby promoting relaxation. Studies on isolated human corpus cavernosum tissue demonstrated that thiphenamil inhibited high-potassium-induced contractions in a dose-dependent manner, a finding consistent with the blockade of extracellular Ca2+ influx. ncats.io

Inhibition of Extracellular Calcium Influx (Voltage-Dependent)

Non-Anticholinergic and Non-Muscarinic Mechanisms of Action

While its anticholinergic properties are prominent, thiphenamil also possesses non-muscarinic mechanisms of action. Its direct effects on calcium channels are a key example of this. ncats.io This multifaceted pharmacological profile, which includes local anesthetic activity, suggests that its therapeutic effects are not solely dependent on muscarinic receptor blockade. ncats.io This broader spectrum of activity may contribute to its efficacy in conditions where smooth muscle spasm is a primary concern. drugfuture.com

Affinity for Other Receptor Systems (e.g., Sigma Binding Sites)

Emerging research has highlighted the interaction of various drugs with sigma receptors, which are now recognized as distinct receptor subtypes (σ-1 and σ-2) involved in a wide range of cellular functions. sigmaaldrich.com While direct and extensive studies on thiphenamil's affinity for sigma receptors are not widely documented in the provided context, it is noteworthy that some compounds with anticholinergic properties also exhibit affinity for these sites. For instance, the antipsychotic haloperidol (B65202) binds to sigma-1 receptors with high affinity. nih.gov Sigma-1 receptors, in particular, are chaperone proteins in the endoplasmic reticulum that can modulate intracellular calcium signaling. d-nb.info Given thiphenamil's known effects on calcium homeostasis, a potential interaction with sigma receptors presents an intriguing area for future investigation to fully elucidate its pharmacological profile.

In Vitro Studies of this compound's Biological Activity

In vitro studies are crucial for elucidating the direct pharmacological and biological effects of a compound on specific tissues and cells, independent of systemic physiological influences. For this compound, these laboratory-based investigations have provided foundational knowledge of its mechanisms of action, particularly concerning its effects on smooth muscle and cellular responses.

This compound has been primarily characterized as an antispasmodic agent, and its effects have been extensively studied on various isolated smooth muscle tissues. These studies aim to understand its direct relaxant properties on muscle contractility.

Early in vitro research demonstrated that this compound possesses a notable spasmolytic action on excised muscle from the rat uterus and intestine. regulations.gov In these models, the compound was effective at counteracting muscle spasms, and its activity was found to be superior when compared to Trasentine, another antispasmodic agent. regulations.gov The primary mechanism of action in these tissues is believed to be a direct relaxant effect on the smooth muscle, similar to papaverine (B1678415), rather than a primary anticholinergic effect. regulations.govnih.gov Studies on isolated rat colonic smooth muscle have shown that agents can inhibit contractions induced by substances like acetylcholine (ACh) by acting on calcium influx. nih.govjnmjournal.org

Consistent with findings in animal models, this compound exhibits spasmolytic effects on excised human uterine tissue. regulations.gov Its activity has been more extensively investigated in human corpus cavernosum (CC) tissue, the smooth muscle of which is critical for penile erection. nih.goveuropa.eu

Table 1: Comparative Relaxant Effects on Human Corpus Cavernosum

| Compound | Mechanism of Action | Effect on High K+-Induced Contractions | Effect on Noradrenaline-Induced Contractions | pD'2 Value * |

| This compound | Inhibition of extracellular Ca2+ influx and intracellular Ca2+ release/storage. nih.gov | Dose-dependent inhibition. nih.gov | Non-competitive inhibition. nih.gov | 4.58 ± 0.13 nih.gov |

| Papaverine | Inhibition of extracellular Ca2+ influx and intracellular Ca2+ release/storage. nih.gov | Dose-dependent inhibition. nih.gov | Non-competitive inhibition. nih.gov | 4.77 ± 0.20 nih.gov |

*pD'2 is the negative logarithm of the molar concentration of an antagonist that produces 50% of the maximal possible effect.

To understand the deeper mechanisms of this compound's action, researchers have investigated its effects at the cellular and molecular levels, including its influence on neurotransmitter systems and its interactions with specific cellular components.

Beyond its direct effects on smooth muscle, this compound has been shown to interact with monoamine neurotransmitter systems. Specifically, it acts as an inhibitor of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). mdpi.com These transporters are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a process that terminates their signaling. wikipedia.orgnih.govfrontiersin.org By inhibiting these transporters, this compound increases the extracellular concentrations of dopamine and norepinephrine, thereby enhancing dopaminergic and noradrenergic neurotransmission. wikipedia.org This mechanism is distinct from its antispasmodic properties and suggests a broader pharmacological profile.

The development of cell lines that stably express specific transporter proteins has been instrumental in characterizing the molecular interactions of compounds like this compound. frontiersin.orgresearchgate.net In vitro radioligand binding assays using Chinese Hamster Ovary (CHO) cells expressing the human dopamine transporter (hDAT), human serotonin (B10506) transporter (hSERT), or human norepinephrine transporter (hNET) have been used to determine the binding affinity and selectivity of various compounds. mdpi.com

For this compound, these studies have quantified its binding affinity (Ki) to DAT and NET. The Ki value represents the concentration of the compound required to occupy 50% of the transporters in the absence of the natural ligand. This data confirms its role as a dual inhibitor of these key monoamine transporters.

Table 2: Binding Affinity (Ki) of this compound for Monoamine Transporters

| Transporter | Cell Line Used | Ki Value (nM) | Reference |

| Dopamine Transporter (DAT) | CHO (hDAT) | 480 | mdpi.com |

| Norepinephrine Transporter (NET) | CHO (hNET) | 960 | mdpi.com |

Data derived from in vitro radioligand binding assays.

Neurotransmitter Release Modulation (e.g., Dopamine, Norepinephrine)

Receptor Binding Assays for this compound

Receptor binding assays are crucial in vitro techniques used to characterize the interaction between a drug, such as this compound, and its target receptors. These assays help determine the affinity and specificity of the drug for various receptors, providing insight into its mechanism of action.

Radioligand binding is a fundamental technique for characterizing receptors and their interactions with ligands. nih.gov In these studies, a radiolabeled version of a ligand is used to quantify its binding to a specific receptor. This method allows for the determination of key parameters such as the equilibrium dissociation constant (Kd), which reflects the affinity of the radioligand for the receptor, and the maximum binding capacity (Bmax), indicating the total number of receptors in a given tissue or cell preparation. nih.gov

The process involves incubating a receptor preparation with increasing concentrations of a radiolabeled ligand until equilibrium is reached. sci-hub.se The amount of bound radioactivity is then measured to calculate the specific binding to the receptor. sci-hub.senih.gov Nonspecific binding, which is the binding of the radioligand to non-receptor components, is determined by adding an excess of an unlabeled competitor ligand and is subtracted from the total binding to yield the specific binding. sci-hub.se Competition binding assays are also employed, where an unlabeled drug, like this compound, competes with a fixed concentration of a radiolabeled ligand for binding to the receptor. This allows for the determination of the unlabeled drug's affinity (Ki). nih.gov

The choice of radioligand is critical and should ideally have high affinity and selectivity for the target receptor. nih.gov The experimental conditions, including buffer composition, pH, temperature, and incubation time, must be carefully optimized to ensure reliable and reproducible results. sci-hub.seumich.edu

Table 1: Key Parameters in Radioligand Binding Studies

| Parameter | Description | Significance |

| Kd (Equilibrium Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. | A lower Kd value indicates a higher binding affinity of the ligand for the receptor. nih.gov |

| Bmax (Maximum Binding Capacity) | The total concentration of receptors in the sample. | Provides information on the density of the target receptor in the tissue or cell preparation. nih.gov |

| Ki (Inhibition Constant) | The concentration of a competing ligand (e.g., this compound) that will bind to half the binding sites at equilibrium in the absence of radioligand. | Measures the affinity of an unlabeled drug for the receptor. |

| IC50 (Half Maximal Inhibitory Concentration) | The concentration of a competitor that displaces 50% of the specific binding of the radioligand. | Used to calculate the Ki value. |

The validation of binding assay methodologies is essential to ensure the accuracy, precision, and reliability of the data generated. fda.gov This process involves a series of experiments to confirm that the assay is suitable for its intended purpose. federalregister.gov

Key aspects of binding assay validation include:

Specificity and Selectivity: The assay must be able to specifically detect the binding of the ligand to the target receptor without interference from other molecules. nih.gov This is often assessed by comparing binding in the presence and absence of specific competitors.

Reproducibility: The assay should produce consistent results over time and between different operators and laboratories.

Buffer Optimization: The composition of the binding buffer, including pH and salt concentration, is critical and must be optimized to ensure maximal specific binding and minimal nonspecific binding. sci-hub.serevvity.co.jp

Incubation Conditions: The time and temperature of incubation must be established to ensure that binding equilibrium is reached. revvity.co.jp

Ligand Stability: The stability of the radioligand and the test compound in the assay buffer should be confirmed.

Data Analysis: The methods used for data analysis, including the models for calculating binding parameters, should be appropriate and validated.

For new receptor binding ligands, it is also important to assess their affinity for secondary or "off-target" sites to build a comprehensive pharmacological profile. nih.gov This can be done by screening the ligand against a panel of other receptors and transporters. nih.gov

Radioligand Binding Studies for Target Characterization

In Vivo Studies of this compound in Animal Models

In vivo studies in animal models are a critical step in preclinical research, providing valuable information about a drug's effects within a complex biological system. nih.gov These studies help to bridge the gap between in vitro findings and potential clinical applications. nih.gov

This compound has been evaluated for its spasmolytic (antispasmodic) action in various animal models. These studies aim to demonstrate the drug's ability to relieve muscle spasms in different organs.

Studies on isolated sections of dog and rabbit intestines have shown that this compound possesses an effective spasmolytic action. regulations.gov In these experiments, smooth muscle strips from the gastrointestinal tract are mounted in an organ bath, and their contractions are measured. nih.govfoliamedica.bg The ability of this compound to counteract induced muscle spasms is then quantified. Further investigations in dogs with modified Thiry-Vella Loops, an in-situ model of the intestine, also confirmed its spasmolytic effects. regulations.gov Research in rats has also been a common approach for studying the effects of various agents on gastrointestinal smooth muscle contractility. nih.govfoliamedica.bg

Table 2: Animal Models for Gastrointestinal Spasmolytic Studies

| Animal Model | Tissue/Preparation | Key Findings | Citation |

| Dog | Excised intestine, Modified Thiry-Vella Loops (in-situ) | Demonstrated effective spasmolytic action. | regulations.gov |

| Rat | Excised intestine | Commonly used for assessing smooth muscle contraction. | nih.govfoliamedica.bg |

| Rabbit | Excised intestine | Showed effective spasmolytic action. | regulations.gov |

The spasmolytic properties of this compound have also been investigated on uterine smooth muscle. In-situ studies on the uteruses of dogs, rats, and rabbits have demonstrated its effective spasmolytic action. regulations.gov These in-situ models allow for the assessment of the drug's effect in a more physiologically relevant environment compared to excised tissue preparations. The findings from these studies indicate that this compound can relax uterine muscle, suggesting its potential utility in conditions involving uterine spasms. regulations.gov

Assessment of Spasmolytic Action in Animal Models

Urinary Tract Contractility Studies (e.g., Rat Bladder, Healthy Volunteer Controls)

The effects of this compound on urinary tract smooth muscle have been investigated in both animal models and human subjects. In healthy female volunteers, the administration of this compound was shown to influence urodynamic parameters. nih.gov Notably, it did not significantly alter bladder capacity or the sensations of fullness and urgency. nih.gov However, it did lead to significant differences in the maximum pressure generated by the detrusor muscle during voiding and in the maximum urine flow rate. nih.gov Isometric pressure measurements indicated a significant increase in the maximum pressure developed at low bladder volumes. nih.gov

Studies have suggested that the drug could suppress upper urinary tract contractility, leading to its consideration for conditions related to renal colic. ncats.io The mechanism of action is believed to involve the relaxation of smooth muscle. ncats.io In animal models, such as the rat, noxious stimuli like acetic or hydrochloric acid can be used to induce overactive bladder models, characterized by reduced bladder capacity and decreased inter-voiding intervals, providing a platform for studying compounds that affect detrusor contractility. mdpi.com The normal contractile activation of the human bladder is primarily mediated by acetylcholine, and drugs that block muscarinic receptors are known to act on the detrusor muscle. ics.orgeinj.org

Table 1: Effect of this compound on Urodynamic Parameters in Healthy Volunteers

| Parameter | Observation |

|---|---|

| Bladder Capacity | Not significantly changed nih.gov |

| Sensation of Fullness/Urgency | Not significantly changed nih.gov |

| Maximum Detrusor Pressure (Voiding) | Significant differences observed nih.gov |

| Maximum Urine Flow Rate | Significant differences observed nih.gov |

| Maximum Isometric Pressure (Low Volume) | Highly significant increase nih.gov |

Investigation of Neuromuscular Transmission in Animal Models

Animal models are crucial for understanding the complex processes at the neuromuscular junction (NMJ), the synapse between a motor neuron and a skeletal muscle fiber. nih.govtreat-nmd.org These models, particularly in mice, allow for detailed electrophysiological and histological studies of neuromuscular transmission. nih.gov Pathologies at the NMJ can lead to communication failure between nerve and muscle. nih.gov

Animal models of neuromuscular diseases, such as those for Duchenne muscular dystrophy (mdx mouse) and amyotrophic lateral sclerosis (ALS), have revealed significant alterations in NMJ morphology and function. nih.govplos.org For instance, in mdx mice, eccentric injury leads to notable disruptions in NMJ morphology and an increase in neuromuscular transmission failure immediately after injury. nih.gov In a mouse model of familial ALS, early alterations in neurotransmission were observed at the NMJ even before the onset of motor symptoms. mdpi.com These models provide a basis for investigating how pharmacological agents might influence or restore normal neuromuscular transmission. While direct studies on this compound's effect on neuromuscular transmission in such specific disease models are not detailed in the provided context, its known properties as a smooth muscle antagonist suggest a potential for modulating muscle function, which would be explored in relevant animal models. nih.gov

Evaluation of Wound Contraction Inhibition in Animal Models

The process of wound healing is a complex biological phenomenon involving inflammation, cell proliferation, and tissue remodeling. nih.gov Animal models are extensively used to study this process and to evaluate potential therapeutic interventions. mdpi.comnih.gov Myofibroblasts are key effector cells in wound healing, responsible for generating the contractile forces needed to close a wound. dupuytrens.orgembopress.org However, their persistent activity can lead to excessive scarring and fibrosis. dupuytrens.orgembopress.org

The rabbit cornea is a frequently used model for studying ocular wound healing due to the eye's size and ease of handling. researchgate.netnih.gov Studies have utilized rabbit models to investigate the efficacy of this compound in inhibiting wound contraction in ocular tissue. nih.govresearchgate.net In one study, New Zealand white rabbits underwent radial keratotomy, a surgical procedure on the cornea. nih.gov The application of this compound resulted in a transient inhibition of wound contraction that lasted for approximately one week. nih.govresearchgate.net This effect was observed through slit-lamp corneal photographs and histological analysis. nih.gov These findings suggest that as a smooth muscle antagonist, Thiphenamil may have a specific, albeit temporary, role in managing cicatricial (scarring) conditions of the eye. nih.gov The use of in vivo confocal microscopy in such models allows for quantitative measurements of changes in the incisional wound gape over time. researchgate.netresearchgate.net

Table 2: Findings from this compound Study in Rabbit Corneal Wound Model

| Animal Model | Procedure | Treatment | Key Finding | Duration of Effect |

|---|---|---|---|---|

| New Zealand White Rabbit nih.gov | Radial Keratotomy nih.gov | This compound nih.gov | Inhibition of wound contraction nih.gov | Approximately one week nih.gov |

Myofibroblast differentiation and activity are central to wound contraction and the pathogenesis of fibrosis. nih.govjcpsp.pk These cells, characterized by the expression of α-smooth muscle actin (α-SMA), generate the contractile forces that close wounds. embopress.org However, the failure of these cells to undergo apoptosis (programmed cell death) after the initial healing phase leads to their accumulation, excessive matrix deposition, and pathological scarring. nih.gov

The differentiation of fibroblasts into myofibroblasts is regulated by various factors, including transforming growth factor-beta (TGF-β). nih.govmdpi.com this compound's action as a smooth muscle antagonist suggests a potential mechanism for modulating myofibroblast activity. nih.gov By antagonizing the contractile machinery within these cells, it could theoretically reduce the physical forces that drive wound contraction and fibrosis. In ocular wound models, the inhibition of wound contraction by this compound points towards an interference with the function of myofibroblasts present in the corneal tissue. nih.govresearchgate.net The process of myofibroblast-mediated contraction involves multiple steps, from initial stimulation to the transmission of force to the extracellular matrix, offering several points for therapeutic intervention. jcpsp.pk

Ocular Tissue Models (e.g., Rabbit Cornea)

Studies on Collagen Metabolism in Animal Models

Collagen is the primary structural protein in the extracellular matrix, and its metabolism plays a critical role in tissue repair and remodeling. nih.govcore.ac.uk During wound healing, there is a dynamic process of collagen synthesis and degradation. core.ac.uk Animal models are essential for studying these processes and the effects of potential therapies on collagen deposition and organization. nih.govcore.ac.uk

Role of Animal Models in Preclinical Pharmacology Research

Animal models are a cornerstone of preclinical pharmacology, providing essential in vivo data before a potential drug is tested in humans. numberanalytics.comnih.gov They are instrumental in characterizing the pathophysiology of diseases, identifying drug targets, and evaluating the efficacy and safety of new therapeutic agents. tandfonline.com The primary goals of using animal models in preclinical research are to test the effectiveness of new treatments, identify potential toxicities, and inform the design of subsequent human clinical trials. numberanalytics.com

The selection of an appropriate animal model depends on the specific research question and the physiological system being studied. tandfonline.com For example, mice are frequently used due to genetic similarities to humans and the availability of genetically modified strains that can mimic human diseases. drugdiscoverytrends.comnih.gov However, translating findings from animal models to humans can be challenging due to interspecies differences in physiology and drug metabolism. drugdiscoverytrends.com Despite these limitations, preclinical animal studies remain a critical and often mandatory step in the drug development and regulatory approval process. nih.govtandfonline.com The development of alternative methods, such as organ-on-a-chip technologies and in vitro cell cultures, is an ongoing area of research aimed at reducing and refining the use of animals in research. drugdiscoverytrends.comnih.gov

Selection and Relevance of Specific Animal Models (e.g., Rabbits, Rats, Dogs)

The selection of animal models in the preclinical evaluation of this compound, known by its brand name Trocinate, was guided by the need to assess its primary pharmacological activity as an antispasmodic agent. regulations.gov Researchers utilize animal models to replicate human physiological and pathological processes based on biological, anatomical, and genetic similarities. mdpi.com In the case of this compound, rabbits, rats, and dogs were pivotal in characterizing its effects on smooth muscle across various organs. regulations.govresearchgate.net

Studies demonstrated that this compound exerted a potent spasmolytic action on the excised uterine muscle of rats and the in-situ uterine muscle of both rats and dogs. regulations.gov This was a crucial finding, as the relaxation of uterine muscle is a key indicator of antispasmodic efficacy. Furthermore, investigations extended to the gastrointestinal tract, where the compound showed effective spasmolytic properties on the excised intestinal muscle of dogs and rabbits. regulations.gov In-situ studies in dogs with modified Thiry-Vella Loops further corroborated these findings. regulations.gov

The choice of these specific models is based on their established utility in pharmacological research. Rodents like rats are widely used due to their cost-effectiveness, ease of handling, and the ability to replicate certain disease states. mdpi.com Dogs are often employed in preclinical pharmacokinetic and toxicology studies because their physiological systems, particularly the gastrointestinal and cardiovascular systems, can closely resemble those of humans. mdpi.com

Rabbits were also a relevant model, used not only for intestinal muscle studies but also for specific investigations like ocular effects. regulations.gov For instance, when this compound was instilled directly into the rabbit eye, it produced no effect on pupil size, distinguishing its localized activity profile. regulations.gov The unresponsiveness of excised rat and rabbit ureters to a cholinergic stimulant after administration of the drug was another key finding, suggesting a mechanism of action against intrinsic muscle spasm rather than an anticholinergic effect. regulations.gov

The collective data from these animal models provided a foundational understanding of this compound's direct antispasmodic effects, which appeared to be independent of significant anticholinergic action. regulations.gov

Interactive Data Table: Spasmolytic Action of this compound in Animal Models

| Animal Model | Tissue/Organ Studied | Type of Study | Observed Effect | Reference |

| Rat | Uterus | Excised Muscle | Spasmolytic Action | regulations.gov |

| Uterus | In-situ Muscle | Spasmolytic Action | regulations.gov | |

| Ureter | Excised Muscle | Unresponsive to Cholinergic Stimulant | regulations.gov | |

| Rabbit | Intestine | Excised Muscle | Spasmolytic Action | regulations.gov |

| Uterus | In-situ Muscle | Spasmolytic Action | regulations.gov | |

| Eye | Direct Instillation | No effect on pupil size | regulations.gov | |

| Ureter | Excised Muscle | Unresponsive to Cholinergic Stimulant | regulations.gov | |

| Dog | Intestine | Excised Muscle | Spasmolytic Action | regulations.gov |

| Intestine | In-situ (Thiry-Vella Loop) | Spasmolytic Action | regulations.gov | |

| Uterus | In-situ Muscle | Spasmolytic Action | regulations.gov |

Limitations and Predictive Value of Animal Models in Research

While essential for initial pharmacological assessment, the use of animal models in research is subject to significant limitations that affect their predictive value for human clinical outcomes. nih.govnih.govfrontiersin.orgwellbeingintlstudiesrepository.org The translation of findings from preclinical animal studies to human trials is often fraught with uncertainty due to inherent biological and physiological differences between species. frontiersin.orgmedsci.org

A primary limitation is that animal models are not perfect replicas of human disease or physiology. wellbeingintlstudiesrepository.org Laboratory-induced conditions in animals may only mimic certain symptoms of a human disorder without recreating the complex underlying genetic and environmental interactions. wellbeingintlstudiesrepository.org This discrepancy can lead to drugs appearing effective in animals but failing in human clinical trials. frontiersin.org For example, analyses have shown that results from animal tests are often inconsistent predictors of toxic responses in humans, with predictive values sometimes being no better than chance. nih.gov One review of 76 highly cited animal studies found that only 37% were successfully translated into human trials. wellbeingintlstudiesrepository.org

The predictive value of animal models is further complicated by species-specific differences in drug metabolism and sensitivity. frontiersin.org A compound that is safe and effective in rats or dogs may be metabolized differently in humans, leading to a lack of efficacy or unforeseen toxicity. nih.govnih.gov The thalidomide (B1683933) tragedy serves as a stark historical example, where the drug's devastating teratogenic effects in humans were not predicted by tests in several common laboratory animal strains. frontiersin.orgresearchgate.net

Furthermore, the endpoints measured in animal studies may not always correlate with clinical outcomes in humans. plos.org For instance, in stroke research, animal studies often rely on infarct volume as a primary measure, whereas human trials focus on functional outcomes, and the correlation between the two can be moderate at best. plos.org This highlights a critical gap in translation.

Consequently, over-reliance on animal data can lead to two types of errors: false positives, where a drug that works in animals fails in humans, and false negatives, where a potentially beneficial drug is abandoned due to adverse effects in animals that would not occur in humans. frontiersin.org The scientific community acknowledges these challenges, emphasizing that while animal models are invaluable for understanding basic biological mechanisms and providing initial safety data, their results must be interpreted with caution. medsci.orgnih.govnih.gov

Interactive Data Table: General Predictive Value of Animal Studies

| Metric | Finding | Implication | Reference |

| Concordance with Human Studies | Approximately 50% in one review of 221 experiments. | Predictive power can be equivalent to random chance. | nih.gov |

| Translation to Human Trials | Only 37% of highly cited animal studies were replicated in human randomized trials. | A significant portion of promising preclinical results do not translate to clinical settings. | frontiersin.orgwellbeingintlstudiesrepository.org |

| Toxicity Prediction (Rat to Mouse) | Positive predictive value hovered around 55.3% for long-term studies. | Inconsistency even between closely related rodent species. | nih.gov |

| Clinical Use | Only about 8% of basic science discoveries enter routine clinical use within 20 years. | The path from bench to bedside is long and has a high attrition rate. | frontiersin.org |

Advanced Analytical and Research Methodologies for Thiphenamil Hydrochloride

Spectroscopic Techniques in Thiphenamil (B1203283) Hydrochloride Research

Spectroscopic methods are fundamental in the identification and structural analysis of Thiphenamil hydrochloride. These techniques provide a molecular fingerprint by probing the interaction of the compound with electromagnetic radiation. europa.eu

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

¹H NMR (Proton NMR) provides detailed information about the hydrogen atoms in the molecule, including their chemical environment and proximity to other protons. While specific experimental spectra for this compound are not widely published, predicted ¹H NMR data can be generated based on its known structure. hmdb.cahmdb.canp-mrd.org These spectra would be expected to show characteristic signals for the aromatic protons of the diphenyl groups, as well as signals for the ethyl and diethylamino groups. libretexts.orgchemicalbook.com

¹³C NMR offers insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the compound's carbon framework. libretexts.orgchemicalbook.comchemicalbook.com The spectrum would feature signals corresponding to the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ethyl and diethylamino moieties. libretexts.org

Infrared (IR) Spectroscopy , particularly Fourier Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in this compound. The IR spectrum is created by the absorption of infrared radiation, which causes molecular vibrations. europa.eu An FTIR spectrum of this compound would be expected to display characteristic absorption bands for the C=O (carbonyl) stretch of the thioester group, C-H stretches from the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations. midac.commdpi.comresearchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity and structure. In MS, the compound is ionized and broken into characteristic fragments, which are then separated based on their mass-to-charge ratio. frontiersin.org This technique is often coupled with gas chromatography (GC-MS) for the analysis of complex mixtures. chemicalbook.com

Below is a table summarizing the expected spectroscopic data for this compound based on general principles and data for analogous compounds.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to aromatic protons (diphenyl groups), methylene (B1212753) protons (ethyl chain), and methyl/methylene protons (diethylamino group). |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons, and aliphatic carbons in the ethyl and diethylamino groups. |

| FTIR | Characteristic absorption bands for C=O stretching, aromatic and aliphatic C-H stretching, and C-N stretching. |

| Mass Spec | A molecular ion peak corresponding to the mass of the protonated molecule, along with fragment ions from the cleavage of the ester and alkyl chains. |

Chromatographic Methods for Investigating this compound and Metabolites

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its metabolites in various matrices, including pharmaceutical formulations and biological samples. jrespharm.com

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of pharmaceutical compounds. jrespharm.comresearchgate.net For a compound like this compound, a reverse-phase HPLC method would typically be employed. researchgate.net This would involve a non-polar stationary phase (like a C18 column) and a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. mdpi.comfrontiersin.org Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. frontiersin.org While specific HPLC methods for this compound are not extensively detailed in the literature, the development of such a method would involve optimizing parameters like mobile phase composition, flow rate, and column temperature to achieve efficient separation from impurities and metabolites. transharmreduction.orgnih.gov One known metabolite of Thiphenamil has been identified in research contexts. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and semi-volatile compounds. mdpi.com It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chemicalbook.com For GC-MS analysis, this compound might require derivatization to increase its volatility and thermal stability. nih.gov The sample is vaporized and separated on a capillary column before being introduced into the mass spectrometer for detection and identification based on its unique mass spectrum and retention time. mdpi.com This method is noted for its high sensitivity and specificity, making it suitable for detecting trace amounts of the compound and its metabolites in biological samples. nih.govusda.govmarshall.edu

The table below outlines typical parameters for chromatographic analysis of compounds similar to this compound.

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

| HPLC | C18 or similar reverse-phase column | Acetonitrile/Methanol and buffered water mixture | UV-Vis | Quantification in pharmaceutical formulations and biological fluids. jrespharm.commdpi.com |

| GC-MS | Capillary column (e.g., HP-5MS) | Inert gas (e.g., Helium) | Mass Spectrometry | Identification and quantification of the parent drug and metabolites in biological samples. nih.govmarshall.edu |

Urodynamic Measurement Techniques in Animal Research

Urodynamic studies in animal models are crucial for investigating the pharmacological effects of compounds like this compound on lower urinary tract function. nih.govnih.gov These studies provide quantitative data on bladder storage and voiding. researchgate.net Rats are a commonly used animal model in overactive bladder research. nih.goveinj.org

Cystometry is a key urodynamic technique used to assess bladder function. mdpi.comeinj.orgmedsci.org In a typical animal study, a catheter is surgically implanted into the bladder dome of an anesthetized rat. medsci.orge-arm.org This catheter is connected to a pressure transducer and an infusion pump. Saline is infused into the bladder at a constant rate to mimic bladder filling, and the resulting changes in intravesical pressure are recorded. nih.gov

Key parameters measured during cystometry in animal models include:

Basal Pressure: The pressure in the bladder at the beginning of filling. e-arm.org

Threshold Pressure: The pressure at which the first bladder contraction occurs.

Maximal Vesical Pressure: The peak pressure reached during a voiding contraction. e-arm.org

Intercontraction Interval (ICI): The time between voiding contractions, which is an indicator of bladder capacity and urinary frequency. nih.gov

Voided Volume: The volume of urine expelled during micturition. nih.gov

These measurements allow researchers to characterize conditions like detrusor overactivity, which is often seen in models of overactive bladder. nih.goveinj.org While a study on healthy human volunteers has examined the effects of Thiphenamil HCl on urodynamic parameters, detailed cystometric studies in animal models specifically investigating this compound are not widely available in published literature. researchgate.net However, the methodology used in studies of other anticholinergic drugs provides a clear framework for how such research would be conducted. nih.gov

The following table summarizes key urodynamic parameters and their significance in animal research.

| Urodynamic Parameter | Description | Significance in Research |

| Basal Pressure | Bladder pressure before filling begins. | Indicates baseline bladder tone. |

| Maximal Vesical Pressure | Peak pressure during a voiding contraction. | Reflects the strength of the detrusor muscle contraction. |

| Intercontraction Interval | Time between voiding cycles. | A shorter interval suggests increased urinary frequency. |

| Voided Volume | Amount of urine expelled per micturition. | Relates to bladder capacity and voiding efficiency. |

Histopathological and Morphometric Analyses in Tissue Studies

Histopathological and morphometric analyses are essential for examining the structural and cellular changes in tissues, such as the bladder wall, in response to pharmacological agents.

Morphometric analysis provides quantitative measurements of tissue structures, offering an objective assessment of histological changes. This involves using image analysis software to measure parameters such as:

Urothelial thickness: To quantify hyperplasia or atrophy of the bladder lining.

Detrusor muscle bundle thickness: To assess hypertrophy of the bladder muscle.

Collagen deposition: To measure the extent of fibrosis.

These quantitative data allow for a more precise evaluation of tissue remodeling in response to experimental conditions.

The table below details the types of analyses performed in tissue studies of the bladder.

| Analysis Type | Methodology | Key Parameters Investigated |

| Histopathology | Microscopic examination of H&E stained tissue sections. | Cellular infiltration, edema, fibrosis, urothelial integrity. |

| Morphometry | Quantitative image analysis of tissue sections. | Urothelial thickness, muscle bundle size, collagen content. |

Methodological Considerations for Data Synthesis in Research

Systematic Reviews are a cornerstone of evidence-based practice and involve a structured and reproducible methodology to identify, appraise, and synthesize all relevant studies on a specific research question. rsc.orgnih.gov The key characteristics of a systematic review include a predefined protocol, a comprehensive search strategy, and an assessment of the quality of the included studies. nih.gov

When synthesizing data, several factors must be considered:

Heterogeneity: Differences between studies in terms of patient populations, interventions, and outcomes can affect the validity of combining results.

Risk of Bias: The quality of individual studies must be assessed to understand the reliability of their findings. researchgate.neteur.nl

Data Extraction: A standardized approach to extracting relevant data from each study is crucial for consistency. lu.se

The choice of synthesis method—whether a narrative summary or a quantitative meta-analysis—depends on the nature and consistency of the available evidence. eur.nl

The table below summarizes key approaches to data synthesis in pharmacological research.

| Synthesis Method | Description | Key Considerations |

| Systematic Review | A structured and comprehensive review of the literature to answer a specific research question. rsc.orgnih.gov | Requires a clear protocol, exhaustive search, and quality assessment of studies. nih.gov |

| Meta-Analysis | A statistical method for combining quantitative results from multiple studies. researchgate.netresearchgate.net | Assesses for heterogeneity and publication bias. Provides a pooled estimate of the effect. frontiersin.org |

| Narrative Synthesis | A textual summary and interpretation of findings from multiple studies, used when a meta-analysis is not feasible. eur.nl | Relies on the reviewer's interpretation to identify patterns and themes across studies. |

Comparative Pharmacology of Thiphenamil Hydrochloride

Comparison with Anticholinergic Agents (e.g., Atropine (B194438), Oxybutynin)

The distinction between a direct antispasmodic (musculotropic) and an anticholinergic (neurotropic) effect is crucial for classifying smooth muscle relaxants. Anticholinergic agents, such as atropine, function by competitively blocking the action of acetylcholine (B1216132) at muscarinic receptors in the parasympathetic nervous system. wikipedia.org This blockade prevents nerve-induced smooth muscle contraction. In contrast, direct antispasmodics, also known as musculotropic relaxants, act directly on the smooth muscle cells to cause relaxation, independent of nerve stimulation.

Oxybutynin (B1027) serves as a key comparator as it exhibits a dual mechanism, possessing both anticholinergic (antimuscarinic) and direct antispasmodic actions on smooth muscle. hres.canih.gov While its anticholinergic effects are weaker than those of atropine, its antispasmodic activity is considerably greater. hres.ca In fact, studies suggest that the primary antispasmodic activity of oxybutynin is musculotropic rather than neurotropic. hres.ca This dual action allows it to increase bladder capacity by diminishing uninhibited contractions of the detrusor muscle. hres.ca

Thiphenamil (B1203283) has been historically promoted as a direct antispasmodic with minimal anticholinergic action. regulations.gov This profile would theoretically allow it to relieve muscle spasms with fewer of the characteristic side effects associated with strong anticholinergics like atropine, such as dry mouth or blurred vision. regulations.gov However, some evaluations have categorized Thiphenamil as a weak anticholinergic agent based on in vitro and animal studies. regulations.gov A systematic review of treatments for urinary urge incontinence classified Thiphenamil hydrochloride among the non-anticholinergic agents, separate from established anticholinergics like oxybutynin and atropine. nih.gov This suggests its primary mechanism is likely distinct from competitive antagonism at muscarinic receptors.

Table 1: Comparison of Primary Pharmacological Effects

| Compound | Primary Anticholinergic Effect | Primary Antispasmodic (Musculotropic) Effect |

|---|---|---|

| Thiphenamil | Weak / Disputed regulations.gov | Claimed as primary mechanism regulations.gov |

| Atropine | Strong hres.ca | Weak |

| Oxybutynin | Moderate (weaker than atropine) hres.ca | Strong (greater than atropine) hres.canih.gov |

The anticholinergic activity of drugs like atropine and oxybutynin is rooted in their chemical structure. These molecules are typically esters composed of an aromatic acid linked to an organic base. mhmedical.com This ester linkage is considered essential for the effective binding of these compounds to muscarinic acetylcholine receptors, where they act as competitive antagonists to acetylcholine. mhmedical.com By blocking these receptors, they inhibit the cellular effects normally mediated by acetylcholine. mhmedical.com

Atropine and scopolamine (B1681570) are classic examples of this structural arrangement. Glycopyrrolate, another anticholinergic, possesses a quaternary ammonium (B1175870) structure, which limits its ability to cross the blood-brain barrier. mhmedical.com Oxybutynin is a tertiary amine anticholinergic agent. hres.ca The structural features of these compounds allow them to interact with different subtypes of muscarinic receptors (M1-M5), which are distributed throughout the body in the central nervous system, heart, and smooth muscle, leading to their therapeutic effects and side-effect profiles. mhmedical.commdpi.com this compound, or S-[2-(diethylamino)ethyl] diphenylthioacetate hydrochloride, shares some structural motifs with other anticholinergics, but its distinct profile suggests that its interaction with muscarinic receptors is significantly different or weaker than that of classical agents like atropine. regulations.gov

Differentiation of Antispasmodic vs. Anticholinergic Effects

Comparison with Other Non-Anticholinergic Antispasmodics (e.g., Papaverine (B1678415), Flavoxate)

A comparison with non-anticholinergic antispasmodics further clarifies Thiphenamil's mechanism. Papaverine and flavoxate (B1672763) are examples of agents whose primary action is direct smooth muscle relaxation, largely independent of anticholinergic pathways. nih.govnih.gov

Flavoxate's activity is attributed to direct smooth muscle relaxation. nih.gov In comparative in-vitro studies using rat urinary bladder tissue depolarized by potassium chloride, flavoxate and papaverine demonstrated relaxant activity, whereas anticholinergic drugs like atropine did not. nih.gov This indicates that flavoxate's effect is musculotropic. While flavoxate was initially approved as an anticholinergic and antispasmodic agent, it is now understood to have no significant antimuscarinic activity. nih.gov Like papaverine, flavoxate has little to no effect on the smooth muscle of blood vessels. nih.gov

Oxybutynin, despite its anticholinergic properties, also exhibits a direct, papaverine-like spasmolytic action on smooth muscles. nih.gov Thiphenamil is grouped with agents like flavoxate in some pharmacological reviews, separating it from purely anticholinergic drugs. nih.gov In one review, data was insufficient to fully assess the efficacy of Thiphenamil compared to placebo or other agents. nih.gov The papaverine-like agents are noted for their ability to relax smooth muscle directly, and the classification of Thiphenamil alongside them points to a similar proposed mechanism of action. regulations.govresearchgate.net

Comparative Analysis of Receptor Binding Profiles

The pharmacological effect of a drug is defined by its affinity and selectivity for various receptors. Anticholinergic drugs exert their effects by binding to muscarinic acetylcholine receptors (M1-M5). wikipedia.orgmhmedical.com The affinity for different subtypes can vary; for instance, oxybutynin has a greater affinity for the M3 receptor, which mediates the contractile response of the human detrusor muscle. medscape.com Tolterodine, another anticholinergic, shows selectivity for the urinary bladder over salivary glands. medscape.com

In contrast, the receptor binding profiles of non-anticholinergic antispasmodics are different. Papaverine's primary mechanism is the inhibition of phosphodiesterase, leading to an increase in cyclic AMP and smooth muscle relaxation. Flavoxate's mechanism is also considered to be a direct musculotropic effect, not involving significant muscarinic receptor antagonism. nih.gov

Table 2: Summary of Receptor Interactions

| Compound | Primary Receptor Target(s) | Known Selectivity |

|---|---|---|

| Thiphenamil | Proposed: Direct action on smooth muscle cells; Low affinity for muscarinic receptors regulations.govnih.gov | Data not widely available |

| Atropine | Muscarinic acetylcholine receptors (non-selective) mhmedical.com | Potent effects on heart and bronchial smooth muscle mhmedical.com |

| Oxybutynin | Muscarinic acetylcholine receptors (M1, M3); Direct action on smooth muscle hres.camedscape.com | Greater affinity for M3 receptor medscape.com |

| Papaverine | Phosphodiesterase inhibitor nih.govnih.gov | N/A (non-receptor mediated) |

| Flavoxate | Direct action on smooth muscle cells nih.gov | No significant antimuscarinic activity nih.gov |

Future Research Directions and Unexplored Avenues for Thiphenamil Hydrochloride

Elucidation of Detailed Molecular Mechanisms of Action

The current understanding of thiphenamil (B1203283) hydrochloride's mechanism of action is that it acts directly on smooth muscle to relieve spasms and possesses local anesthetic activity. ncats.ioarchive.org It is noted to have minimal anticholinergic or muscarinic activity. archive.org However, the precise molecular targets and signaling pathways through which it exerts these effects are not fully delineated. Future research should focus on:

Receptor Binding Studies: Comprehensive binding assays to identify and characterize the specific receptors or ion channels with which thiphenamil hydrochloride interacts. This would clarify whether its effects are mediated through known pathways or novel targets.

Downstream Signaling Cascades: Investigating the intracellular signaling cascades that are modulated by this compound binding. This could involve studying second messenger systems (e.g., cAMP, IP3/DAG) and protein kinase activation.

Comparative Mechanistic Studies: Comparing the molecular mechanism of this compound with other antispasmodic agents to understand its unique pharmacological profile.

Exploration of Novel Therapeutic Research Applications beyond Current Understanding

This compound has been clinically evaluated for its ability to suppress upper urinary tract contractility, suggesting its use in managing renal colic and stones, and for treating detrusor incontinence. ncats.io However, its therapeutic potential may extend beyond these applications. Future investigations could explore:

Gastrointestinal Motility Disorders: Given its antispasmodic properties, systematic investigation into its efficacy for conditions like irritable bowel syndrome (IBS) and other functional gastrointestinal disorders is warranted.

Cardiovascular Applications: Research into its effects on vascular smooth muscle could reveal potential applications in cardiovascular conditions characterized by vasospasm.

Neurological Conditions: Its local anesthetic properties suggest a potential role in modulating neuronal excitability, which could be explored in the context of certain neurological disorders. A study has noted its inclusion in a list of compounds with potential sedative-hypnotic properties. epo.org

A systematic review of drug therapy for urinary urge incontinence indicated that there were insufficient data to fully assess thiphenamil. nih.gov This highlights a clear gap and an opportunity for well-designed clinical trials to establish its efficacy in this area.

Development of Advanced Analytical Techniques for Research of this compound

The advancement of research into this compound is intrinsically linked to the availability of sensitive and specific analytical methods. While standard techniques like High-Performance Liquid Chromatography (HPLC) with UV detection are used for the analysis of similar compounds in plasma, future research would benefit from the development of more advanced analytical methodologies. googleapis.com

High-Resolution Mass Spectrometry (HRMS): The use of LC-MS/MS would enable more sensitive and specific quantification of this compound and its metabolites in complex biological matrices.

Chiral Separation Techniques: Developing methods to separate and quantify the enantiomers of this compound, if applicable, would be crucial for understanding their differential pharmacological activities.

In Vitro and In Vivo Imaging: The development of radiolabeled or fluorescently tagged analogs of this compound could facilitate imaging studies to visualize its distribution and target engagement in real-time.

| Analytical Technique | Potential Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Quantification of the parent drug in various formulations and biological samples. googleapis.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific quantification of the drug and its metabolites in plasma and tissues. |

| High-Resolution Mass Spectrometry (HRMS) | Structural elucidation of unknown metabolites and degradation products. |

| Chiral Chromatography | Separation and quantification of potential stereoisomers to assess their individual pharmacological contributions. |

Investigation of Structure-Activity Relationships for this compound Analogues

Understanding the relationship between the chemical structure of this compound and its biological activity is fundamental for the rational design of new, improved therapeutic agents. A 1974 study reported on the crystal and molecular structure of this compound, providing a foundation for such investigations. connectedpapers.com Future research in this area should include:

Synthesis of Analogues: The synthesis of a series of structural analogues of this compound by modifying its core diphenylthioacetate structure. archive.org This could involve altering the ester, the thioether linkage, or the diethylamino group.

Pharmacological Screening: Systematic screening of these newly synthesized analogues for their antispasmodic, local anesthetic, and other potential activities.

Quantitative Structure-Activity Relationship (QSAR) Studies: Employing computational methods to correlate the physicochemical properties of the analogues with their observed biological activities to build predictive models.

Integration of Computational Modeling and In Silico Approaches in Research

Computational tools can significantly accelerate the drug discovery and development process. For this compound, in silico approaches can provide valuable insights and guide experimental work.

Molecular Docking: Docking studies can predict the binding orientation and affinity of this compound and its analogues to potential molecular targets, helping to elucidate its mechanism of action.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic interactions between this compound and its target receptor, providing a deeper understanding of the binding process and the conformational changes involved.

Pharmacophore Modeling: Developing a pharmacophore model based on the known active compounds can aid in the virtual screening of large chemical libraries to identify novel compounds with similar therapeutic potential. The use of computer models to identify suitable ion combinations for ionic liquid formulations has been described, which could be a relevant approach for this compound. google.comgoogle.com

| Computational Approach | Application in this compound Research |

| Molecular Docking | Predicting binding modes and affinities to potential protein targets. |

| Molecular Dynamics Simulations | Simulating the dynamic behavior of the drug-receptor complex. |

| QSAR | Correlating chemical structure with biological activity to guide analogue design. |

| Pharmacophore Modeling | Identifying key structural features for activity and virtual screening. |

Addressing Gaps in Preclinical Research Methodologies and Animal Models

Robust preclinical data is essential for the successful translation of basic research findings into clinical applications. For this compound, there is a need to refine and expand the preclinical research framework.

Development of Disease-Specific Animal Models: Utilizing and validating animal models that more accurately mimic human diseases, such as specific types of urinary incontinence or gastrointestinal motility disorders, will be crucial for evaluating the therapeutic efficacy of this compound.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conducting detailed PK/PD studies in relevant animal models to establish a clear relationship between drug exposure and pharmacological effect. This will inform the design of future clinical trials.

Long-Term Toxicity Studies: Performing comprehensive long-term toxicity studies in animals to ensure the safety profile of this compound for chronic use, should new therapeutic applications be identified. The need for animal testing to confirm drug delivery and therapeutic levels has been noted in the context of drug development. googleapis.com

Q & A

Q. How can computational modeling predict this compound’s off-target effects?

- Methodological Answer : Perform molecular dynamics simulations (GROMACS) to assess interactions with non-muscarinic targets (e.g., adrenergic receptors). Validate predictions using high-throughput screening (HTS) against a panel of 50 GPCRs. Prioritize targets with >30% inhibition at 10 μM for follow-up functional assays .

Retrosynthesis Analysis